Glycine, N-acetyl-N-phenyl-

Description

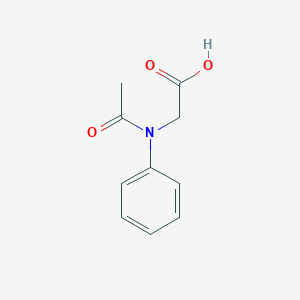

Structure

3D Structure

Properties

IUPAC Name |

2-(N-acetylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-8(12)11(7-10(13)14)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXTZVXDUILKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060377 | |

| Record name | Glycine, N-acetyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-98-6 | |

| Record name | N-Acetyl-N-phenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-acetyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-acetyl-N-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-acetyl-N-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-acetyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-acetyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-N-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Molecule of Synthetic and Pharmaceutical Interest

An In-depth Technical Guide to N-acetyl-N-phenylglycine: Chemical Properties, Structure, and Synthesis

N-acetyl-N-phenylglycine is a non-proteinogenic amino acid derivative that holds a significant position as a versatile building block in synthetic organic chemistry and drug development. As an N-acetylated and N-arylated version of glycine, its structure presents a unique combination of features: a chiral center (in its D- and L-forms), a protected amine that prevents unwanted side reactions, and an aromatic moiety that can engage in various intermolecular interactions. These characteristics make it a valuable precursor for synthesizing more complex molecules, including peptides, peptidomimetics, and heterocyclic compounds with potential biological activity.[1][] This guide offers a comprehensive overview of its chemical properties, structural nuances, a detailed synthesis protocol, and key safety considerations, tailored for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of a compound are critical for its application in experimental work, dictating choices of solvents, reaction conditions, and purification methods. N-acetyl-N-phenylglycine is typically a white to off-white crystalline solid.[1] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(N-acetylanilino)acetic acid | [3] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][3] |

| Molecular Weight | 193.20 g/mol | [3] |

| CAS Number | 579-98-6 (unspecified stereochemistry) 15962-46-6 (DL-racemic) 42429-20-9 (L-form) 14257-84-2 (D-form) | [1][][3][4] |

| Melting Point | 196-200°C (for DL-form) | [5] |

| Solubility | Soluble in water and organic solvents like methanol. | [1][5] |

| InChIKey | VKDFZMMOLPIWQQ-UHFFFAOYSA-N | [1] |

Molecular Structure and Stereochemistry

The structure of N-acetyl-N-phenylglycine is central to its chemical behavior. The molecule consists of a central glycine backbone where the amino nitrogen is substituted with both a phenyl group and an acetyl group.

Caption: 2D structure of N-acetyl-N-phenylglycine.

Key Structural Insights:

-

Amide Bond: The N-acetylation creates a planar amide bond. This planarity and the steric bulk of the adjacent phenyl group can lead to restricted rotation around the N-C(aryl) and N-C(acetyl) bonds, influencing the molecule's preferred conformation.

-

Acidity: The carboxylic acid group (-COOH) is the primary acidic site, allowing the molecule to form carboxylate salts.

-

Chirality: The alpha-carbon (the carbon atom bonded to the carboxylic acid and the nitrogen) is a stereocenter (except in glycine itself). Therefore, N-acetyl-N-phenylglycine exists as two enantiomers, (R)- and (S)- forms, as well as a racemic mixture.[] This chirality is crucial for its use in asymmetric synthesis.

-

Reactivity: The acetylation of the nitrogen atom renders it non-basic and non-nucleophilic under typical conditions, which is a key feature for its use as a protected amino acid in peptide synthesis.

Synthesis Protocol: Acetylation of N-Phenylglycine

A reliable and straightforward method for preparing N-acetyl-N-phenylglycine is the acetylation of its precursor, N-phenylglycine, using acetic anhydride. This protocol is adapted from a general method for acetylating amino acids and is chosen for its high yield and operational simplicity.[6]

Caption: Workflow for the synthesis of N-acetyl-N-phenylglycine.

Step-by-Step Methodology

-

Dissolution: In a flask equipped with a magnetic stirrer, suspend 1 mole equivalent of N-phenylglycine in water. Stir vigorously.

-

Reagent Addition: While stirring, add 2 mole equivalents of acetic anhydride in a single portion. The reaction is exothermic, and the temperature of the solution will rise.[6]

-

Causality: Acetic anhydride is a powerful and readily available acetylating agent. Using an excess ensures the complete conversion of the starting material. The reaction works well in water, which acts as a solvent for the glycine derivative and helps to hydrolyze any remaining acetic anhydride at the end of the reaction.

-

-

Reaction: Continue to stir the mixture vigorously for 20-30 minutes. The starting material will dissolve as it reacts, and the product may begin to crystallize out of the solution as it forms.

-

Crystallization: Place the reaction flask in an ice bath and leave it to cool for several hours, or overnight in a refrigerator, to ensure complete crystallization of the product.[6]

-

Causality: The product, N-acetyl-N-phenylglycine, is less soluble in cold water than at room temperature. Cooling the solution maximizes the yield of the crystalline solid.

-

-

Isolation: Collect the white crystalline precipitate using a Büchner funnel under vacuum filtration.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any soluble impurities.

-

Causality: Using ice-cold water for washing minimizes the loss of the desired product, which has some slight solubility in water.

-

-

Drying: Dry the purified product, for example, in a vacuum oven at 60-70°C, until a constant weight is achieved.

-

Validation: Confirm the identity and purity of the product by measuring its melting point and obtaining spectroscopic data (NMR, IR, MS) as described in the following section. A sharp melting point close to the literature value indicates high purity.[5]

Spectroscopic Characterization: Verifying the Structure

Verifying the chemical structure of a synthesized compound is a cornerstone of chemical research. The following section outlines the expected spectroscopic signatures for N-acetyl-N-phenylglycine, providing a self-validating system for the described synthesis protocol.[7][8]

| Technique | Expected Signature |

| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (carboxylic acid, -COOH). ~7.2-7.5 ppm: Multiplet, 5H (aromatic protons, -C₆H₅). ~4.5-5.0 ppm: Singlet, 2H (methylene protons, -CH₂-). ~2.0 ppm: Singlet, 3H (acetyl methyl protons, -CH₃). |

| ¹³C NMR | ~170-175 ppm: Two signals (amide C=O and carboxylic acid C=O). ~125-140 ppm: Multiple signals (aromatic carbons). ~50-55 ppm: Methylene carbon (-CH₂-). ~22 ppm: Acetyl methyl carbon (-CH₃). |

| IR Spectroscopy | 2500-3300 cm⁻¹: Broad band (O-H stretch of carboxylic acid). ~1700-1750 cm⁻¹: Sharp, strong band (C=O stretch of carboxylic acid). ~1650 cm⁻¹: Sharp, strong band (C=O stretch of amide). ~1600, 1490 cm⁻¹: C=C stretching of the aromatic ring. |

| Mass Spec (EI) | m/z 193: Molecular ion peak [M]⁺. m/z 148: [M - COOH]⁺, loss of the carboxyl group. m/z 151: [M - CH₂CO]⁺, loss of ketene from the acetyl group. m/z 77: Phenyl cation [C₆H₅]⁺. |

Note: Predicted NMR shifts are in ppm relative to TMS and can vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃).

Applications and Research Relevance

N-acetyl-N-phenylglycine and its enantiopure forms are valuable intermediates in several areas of chemical research:

-

Peptide Synthesis: As a protected, non-natural amino acid, it can be incorporated into peptide chains to create peptidomimetics with altered structural and biological properties, such as increased resistance to enzymatic degradation.[]

-

Chiral Building Block: The D- and L-forms serve as chiral synthons in asymmetric synthesis, enabling the construction of enantiomerically pure target molecules, which is critical in the pharmaceutical industry.[]

-

Medicinal Chemistry: The core structure is a scaffold that can be further modified to explore structure-activity relationships in drug discovery programs.[1]

-

Materials Science: Drawing from the known applications of N-phenylglycine as a photopolymerization initiator, N-acetyl-N-phenylglycine could be explored as a component in the design of novel polymers and dental formulations.[9]

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. While a specific safety data sheet (SDS) for N-acetyl-N-phenylglycine may not be universally available, guidelines can be established based on data from structurally similar compounds like N-Boc-DL-phenylglycine and general powdered chemicals.[10][11]

Caption: Core logic for safe chemical handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[10]

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[12]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Store away from strong oxidizing agents, as they are incompatible materials.[10]

-

First Aid:

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

- 1. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]

- 3. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetyl-L-phenylglycine | 42429-20-9 [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Glycine, N-acetyl-N-phenyl-

Introduction

Glycine, N-acetyl-N-phenyl-, also known as N-acetyl-N-phenylglycine, is a derivative of the non-essential amino acid glycine.[1] Its structure, featuring an acetylated nitrogen atom within an N-phenylglycine backbone, makes it a compound of significant interest in medicinal chemistry and drug development. The introduction of the N-phenyl and N-acetyl groups modifies the polarity, lipophilicity, and metabolic stability of the parent glycine molecule, opening avenues for its use as a scaffold or intermediate in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the primary synthesis pathways for Glycine, N-acetyl-N-phenyl-, offering detailed experimental protocols, mechanistic insights, and characterization data to support researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Glycine, N-acetyl-N-phenyl- is crucial for its synthesis, purification, and application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 193.20 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid | CymitQuimica[2] |

| Melting Point | 196-200 °C | LabSolutions[3] |

| Solubility | Soluble in methanol | Tokyo Chemical Industry[4] |

| CAS Number | 579-98-6 | PubChem[1] |

Core Synthesis Pathways

The synthesis of Glycine, N-acetyl-N-phenyl- is primarily achieved through a two-step process: the synthesis of the precursor N-phenylglycine, followed by its N-acetylation. An alternative one-pot synthesis offers a more streamlined approach.

Pathway 1: Two-Step Synthesis via N-Phenylglycine

This classical and reliable approach involves the initial synthesis of N-phenylglycine, which is subsequently acetylated.

Step 1: Synthesis of N-Phenylglycine

N-phenylglycine serves as the key intermediate in this pathway. A common and effective method for its preparation is the reaction of aniline with chloroacetic acid.

-

Reaction Scheme:

-

Mechanistic Insight: The synthesis of N-phenylglycine from aniline and chloroacetic acid proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride ion. A subsequent deprotonation step yields N-phenylglycine.

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine chloroacetic acid (19 g, 0.2 mol) and aniline (18.6 g, 0.2 mol).[5]

-

Add 100 mL of 2 N sodium hydroxide solution to neutralize the chloroacetic acid.[5]

-

Heat the mixture to boiling under reflux until the aniline has completely reacted and dissolved.[5]

-

Cool the reaction mixture in an ice bath. The N-phenylglycine will initially separate as an oil and then crystallize upon stirring.[5]

-

Collect the crystalline product by vacuum filtration and wash with a small amount of ice-cold water.[5]

-

The typical yield of N-phenylglycine is between 22-24 g.[5]

-

Step 2: N-Acetylation of N-Phenylglycine

The final step involves the acetylation of the secondary amine group of N-phenylglycine to yield the target molecule. Acetic anhydride is a commonly used and effective acetylating agent for this transformation.

-

Reaction Scheme:

-

Mechanistic Insight: The N-acetylation of N-phenylglycine with acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of N-phenylglycine attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the N-acetylated product and acetic acid as a byproduct.

-

Experimental Protocol (Adapted from the acetylation of glycine):

-

In a well-ventilated fume hood, suspend N-phenylglycine (0.1 mol) in water (30 mL) in an Erlenmeyer flask and stir until dissolved.

-

Add acetic anhydride (0.2 mol) to the solution in one portion and continue to stir vigorously for 15-20 minutes. The reaction is exothermic.

-

Cool the solution in a refrigerator overnight to facilitate complete crystallization of the product.

-

Collect the crystals by vacuum filtration, wash with ice-cold water, and dry at 100-110 °C.

-

The product can be further purified by recrystallization from boiling water.

-

Workflow for Pathway 1

Caption: Two-step synthesis of Glycine, N-acetyl-N-phenyl-.

Pathway 2: One-Pot Synthesis from 2-Chloro-N-aryl Acetamides

A more recent and efficient approach involves a one-pot synthesis from 2-chloro-N-aryl acetamides, which rearranges to form the N-aryl glycine. This can then be followed by an in-situ acetylation. While the direct one-pot synthesis to the final acetylated product is less commonly documented, the initial formation of N-phenylglycine is well-established and highly efficient.

-

Reaction Scheme (for the formation of N-phenylglycine):

This method involves the intermolecular cyclization of a 2-chloro-N-aryl acetamide to a 1,4-diarylpiperazine-2,5-dione intermediate, followed by cleavage to the N-aryl glycine.[6]

-

Mechanistic Insight: The reaction is typically mediated by a copper catalyst and a base. The proposed mechanism involves the formation of an intermediate that undergoes intermolecular cyclization, followed by a base-mediated ring opening to yield the N-aryl glycine.[6]

-

Experimental Protocol (for the formation of N-phenylglycine):

-

To a solution of 2-chloro-N-phenyl acetamide (1.0 mmol) in acetonitrile (10 mL), add KOH (1.1 mmol) and CuCl₂·2H₂O (1.1 mmol).[6]

-

Reflux the mixture for 30 minutes.[6]

-

Evaporate the solvent under reduced pressure.[6]

-

Add a solution of KOH (2.5 mmol) in ethanol (10 mL) to the residue and reflux for another hour.[6]

-

After cooling, the N-phenylglycine product can be isolated and purified. The reported yield for N-phenylglycine via this method is high, around 86%.[6]

-

Workflow for Pathway 2 (leading to N-phenylglycine)

Caption: One-pot synthesis of the N-phenylglycine precursor.

Purification and Characterization

Purification:

Recrystallization is the primary method for purifying the final product, Glycine, N-acetyl-N-phenyl-. The choice of solvent is critical and is typically guided by the solubility profile of the compound. Given its crystalline nature, a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Water or aqueous ethanol mixtures are often suitable for such polar molecules.

Characterization:

The identity and purity of the synthesized Glycine, N-acetyl-N-phenyl- should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for N-acetyl-DL-2-phenylglycine is in the range of 196-200 °C.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the glycine backbone, and the methyl protons of the acetyl group. Based on data for similar compounds, the aromatic protons would appear in the range of δ 7.0-7.5 ppm, the methylene protons as a singlet around δ 3.8-4.0 ppm, and the acetyl methyl protons as a singlet around δ 2.0 ppm.[6][7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons (both carboxylic acid and amide), the aromatic carbons, the methylene carbon, and the acetyl methyl carbon.[6][7]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Applications in Drug Development

N-acetylated amino acids, including Glycine, N-acetyl-N-phenyl-, are valuable building blocks in pharmaceutical synthesis.[8] The N-acetyl group can serve as a protecting group for the amine functionality during multi-step syntheses, preventing unwanted side reactions. Furthermore, the incorporation of the N-acetyl-N-phenylglycine moiety into larger molecules can modulate their pharmacokinetic and pharmacodynamic properties. N-aryl glycines have been investigated for their biological activities and are used as initiators in photopolymerization processes for biomedical applications, such as in dental formulations.[6] The structural features of Glycine, N-acetyl-N-phenyl- make it an attractive intermediate for the synthesis of novel therapeutic agents.

Conclusion

The synthesis of Glycine, N-acetyl-N-phenyl- is a well-established process that can be reliably achieved through the two-step pathway involving the preparation and subsequent acetylation of N-phenylglycine. The alternative one-pot synthesis of the N-phenylglycine precursor offers a more streamlined and efficient route. This guide provides the necessary technical details, including reaction protocols, mechanistic considerations, and characterization data, to enable researchers and drug development professionals to successfully synthesize and utilize this valuable compound in their scientific endeavors. The straightforward nature of these synthetic routes, coupled with the compound's potential in medicinal chemistry, ensures its continued relevance in the field.

References

-

LabSolutions. (n.d.). N-Acetyl-DL-2-phenylglycine. Retrieved from [Link]

-

Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15(46), 21061-21067. Retrieved from [Link]

- Wakamatsu, H. (1986). Process for synthesis of N-acetylglycine. U.S. Patent No. 4,918,222. Washington, DC: U.S. Patent and Trademark Office.

-

PrepChem. (n.d.). Preparation of N-Phenylglycine. Retrieved from [Link]

-

Wikipedia. (2023, December 15). N-Phenylglycine. In Wikipedia. Retrieved from [Link]

-

Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15(46), 21061-21067. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68483, Glycine, N-acetyl-N-phenyl-. Retrieved from [Link].

-

Qi, D., Cao, Q., Huang, C., Qi, X., Wang, C., & Dai, J. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Bulletin of Chemical Reaction Engineering & Catalysis, 0, xxx-xxx1. Retrieved from [Link]

-

El-Gohary, A. R., & El-Sayed, A. I. (2011). 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. Journal of Magnetic Resonance, 212(1), 1-6. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000532). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link]

-

SpectraBase. (n.d.). N-Phenylacetyl-(R)-phenylglycinol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Redetermination of the crystal structure of N-acetyl glycine (2-acetamidoacetic acid), C4H7NO3. Zeitschrift für Kristallographie-New Crystal Structures, 228(2), 77-78. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Acetylglycine in Pharmaceutical Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6928501, N-acetyl-L-alpha-phenylglycine. Retrieved from [Link].

Sources

- 1. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]

- 3. labsolu.ca [labsolu.ca]

- 4. N-Acetyl-DL-2-phenylglycine | 15962-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. N-Phenylglycine - Wikipedia [en.wikipedia.org]

- 6. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Potential Mechanism of Action of N-acetyl-N-phenylglycine in Biological Systems

Abstract

N-acetyl-N-phenylglycine is a derivative of the non-proteinogenic amino acid N-phenylglycine. While direct research into its specific biological mechanism of action is limited, its chemical structure, comprising an N-phenylglycine core with an N-acetyl modification, suggests several plausible and compelling avenues for biological activity. This technical guide provides a comprehensive analysis of the potential mechanisms of action of N-acetyl-N-phenylglycine by extrapolating from the known biological roles of its structural analogs and constituent chemical moieties. We will delve into the potential for this molecule to interact with neurotransmitter systems, exert anti-inflammatory and antioxidant effects, and its relevance in drug development. Furthermore, this guide outlines detailed experimental protocols to systematically investigate these hypothesized mechanisms, providing a roadmap for future research in this area.

Introduction and Chemical Profile of N-acetyl-N-phenylglycine

N-acetyl-N-phenylglycine, with the chemical formula C10H11NO3, is an organic compound characterized by a glycine backbone with a phenyl group and an acetyl group attached to the nitrogen atom[1]. Its IUPAC name is 2-(N-acetylanilino)acetic acid[1].

While its isomer, N-acetyl-DL-phenylglycine (where the acetyl group is on the alpha-amino group of phenylglycine), is used as an intermediate in chemical synthesis, N-acetyl-N-phenylglycine itself is not as extensively studied for its biological effects[2]. However, the known bioactivities of N-phenylglycine derivatives and N-acetylated compounds provide a strong foundation for predicting its potential pharmacological profile. N-phenylglycine and its derivatives are recognized for their biological properties and relatively low toxicity[3][4]. The addition of an acetyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its stability and ability to cross cellular membranes.

This guide will, therefore, construct a theoretical framework for the mechanism of action of N-acetyl-N-phenylglycine, grounded in the established pharmacology of its chemical relatives.

Deconstruction of the Molecule: Potential Contributions of Key Structural Features

To understand the potential biological activities of N-acetyl-N-phenylglycine, we can dissect its structure into three key components: the N-phenylglycine scaffold, the N-acetyl group, and the carboxylic acid group.

The N-Phenylglycine Scaffold: A Gateway to Neurological and Anti-inflammatory Activity

The N-phenylglycine core is a crucial determinant of the molecule's potential interactions with biological systems. Derivatives of N-phenylglycine have been explored for various therapeutic applications, most notably in the fields of neuroscience and inflammation.

-

Neurological Modulation: N-phenylglycine is structurally related to glycine, an important neurotransmitter that acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the central nervous system[5]. The glycine binding site on the NMDA receptor is a key target for modulating glutamatergic neurotransmission. While N-phenylglycine itself is not a primary agonist, its derivatives have been investigated as antagonists and modulators of this site[5]. The presence of the phenyl group could confer a distinct binding affinity and selectivity compared to glycine.

-

Anti-inflammatory Potential: Research has demonstrated that derivatives of N-phenylglycine possess anti-inflammatory properties. For instance, a series of N-(4-substituted phenyl)glycine derivatives have been synthesized and shown to exhibit significant anti-inflammatory activity in animal models[6]. This suggests that the N-phenylglycine scaffold can serve as a template for the development of novel anti-inflammatory agents.

The N-Acetyl Group: Enhancing Bioavailability and Conferring Antioxidant Properties

The acetylation of the nitrogen atom in the N-phenylglycine structure is a critical modification that can profoundly influence its biological profile. This is best understood by drawing parallels with the well-studied compound N-acetylcysteine (NAC).

-

Increased Stability and Bioavailability: Acetylation can protect the amino group from rapid metabolism, potentially increasing the compound's plasma half-life and oral bioavailability. This chemical modification can also enhance lipophilicity, facilitating passage across biological membranes, including the blood-brain barrier.

-

Antioxidant and Anti-inflammatory Effects: N-acetylcysteine is a potent antioxidant that acts primarily by replenishing intracellular levels of glutathione (GSH), a major cellular antioxidant[7]. NAC also exhibits direct radical-scavenging activity and anti-inflammatory effects by modulating cytokine release[7]. It is plausible that the N-acetyl group in N-acetyl-N-phenylglycine could contribute to similar antioxidant and anti-inflammatory mechanisms.

Hypothesized Mechanisms of Action of N-acetyl-N-phenylglycine

Based on the analysis of its structural components and the activities of related compounds, we can propose several interconnected, yet unproven, mechanisms of action for N-acetyl-N-phenylglycine.

Modulation of Glutamatergic Neurotransmission

Given its structural similarity to glycine and known interactions of N-phenylglycine derivatives with the NMDA receptor, N-acetyl-N-phenylglycine may act as a modulator of the glycine binding site on the NMDA receptor. It could potentially act as a partial agonist or an antagonist, thereby fine-tuning glutamatergic signaling. Dysregulation of this system is implicated in a variety of neurological and psychiatric disorders, making this a promising area of investigation.

Caption: Potential anti-inflammatory mechanisms of N-acetyl-N-phenylglycine.

Antioxidant Effects through Glutathione Synthesis and Radical Scavenging

Drawing a parallel with N-acetylcysteine, N-acetyl-N-phenylglycine could exert antioxidant effects. It may serve as a precursor for cysteine, thereby promoting the synthesis of the master antioxidant, glutathione. Additionally, the molecule itself may possess direct radical scavenging properties, helping to mitigate oxidative stress, which is a key pathological feature of many diseases.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols provide a framework for investigating the biological effects of N-acetyl-N-phenylglycine.

In Vitro Receptor Binding and Enzyme Inhibition Assays

Objective: To determine the direct molecular targets of N-acetyl-N-phenylglycine.

Protocol 1: NMDA Receptor Binding Assay

-

Preparation of Synaptic Membranes: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus).

-

Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand for the glycine binding site of the NMDA receptor (e.g., [³H]glycine or a specific antagonist).

-

Incubation: Incubate the synaptic membranes with the radioligand in the presence of increasing concentrations of N-acetyl-N-phenylglycine.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value (concentration of N-acetyl-N-phenylglycine that inhibits 50% of radioligand binding) and the Ki (inhibition constant).

Protocol 2: COX Enzyme Inhibition Assay

-

Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay Principle: Measure the peroxidase activity of COX by monitoring the oxidation of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Incubation: Pre-incubate the enzymes with various concentrations of N-acetyl-N-phenylglycine or a known inhibitor (e.g., indomethacin).

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Spectrophotometric Measurement: Measure the change in absorbance at a specific wavelength over time.

-

Data Analysis: Determine the IC50 values for COX-1 and COX-2 inhibition.

| Assay | Target | Key Measurement | Positive Control |

| Radioligand Binding | NMDA Receptor (Glycine Site) | IC50 / Ki | Glycine, D-serine |

| Enzyme Inhibition | COX-1 / COX-2 | IC50 | Indomethacin, Celecoxib |

Cell-Based Assays for Cellular Effects

Objective: To assess the effects of N-acetyl-N-phenylglycine on cellular pathways related to inflammation and oxidative stress.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Culture: Use a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or RAW 264.7 macrophages).

-

Induction of Oxidative Stress: Treat the cells with an ROS-inducing agent (e.g., hydrogen peroxide or lipopolysaccharide).

-

Treatment: Co-treat the cells with various concentrations of N-acetyl-N-phenylglycine.

-

Fluorescent Staining: Stain the cells with a ROS-sensitive fluorescent dye (e.g., DCFDA).

-

Flow Cytometry or Fluorometry: Quantify the intracellular ROS levels by measuring the fluorescence intensity.

-

Data Analysis: Compare the ROS levels in treated versus untreated cells.

Caption: Workflow for measuring intracellular reactive oxygen species.

In Vivo Studies for Physiological Relevance

Objective: To evaluate the in vivo efficacy of N-acetyl-N-phenylglycine in relevant animal models.

Protocol 4: Carrageenan-Induced Paw Edema Model of Inflammation

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer N-acetyl-N-phenylglycine orally or intraperitoneally at various doses.

-

Induction of Inflammation: Inject carrageenan into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each dose group compared to the vehicle control group.

Conclusion and Future Directions

While the direct biological functions of N-acetyl-N-phenylglycine remain to be fully elucidated, a systematic analysis of its chemical structure and the known activities of its analogs provides a strong rationale for its investigation as a potential therapeutic agent. The hypothesized mechanisms of action, including modulation of glutamatergic neurotransmission, anti-inflammatory effects, and antioxidant properties, offer a solid foundation for future research. The experimental protocols outlined in this guide provide a clear and actionable path for researchers to explore the therapeutic potential of this intriguing molecule. Further studies are warranted to validate these hypotheses and to determine the full spectrum of N-acetyl-N-phenylglycine's biological activities, which could pave the way for its development in the treatment of a range of disorders characterized by neuroinflammation and oxidative stress.

References

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, M. A. A. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(6), 558-567.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68483, Glycine, N-acetyl-N-phenyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6928501, N-acetyl-L-alpha-phenylglycine. Retrieved from [Link]

- Jayaraman, V., et al. (2015). Structural Dynamics of the Glycine-binding Domain of the N-Methyl-d-Aspartate Receptor. Journal of Biological Chemistry, 290(2), 897-907.

- Nair, V. A., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(26), 21061-21067.

-

ResearchGate. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66025, N-Phenylglycine. Retrieved from [Link]

- Kumar, P., Liu, C., Hsu, J. W., Chacko, S., Minard, C., Jahoor, F., & Sekhar, R. V. (2023). Supplementing Glycine and N-Acetylcysteine (GlyNAC) in Older Adults Improves Glutathione Deficiency, Oxidative Stress, Mitochondrial Dysfunction, Inflammation, Physical Function, and Aging Hallmarks: A Randomized Clinical Trial. The Journals of Gerontology: Series A, 78(1), 75–89.

-

ResearchGate. (2025). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Retrieved from [Link]

- Yamashita, H. (2016). Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats. Critical Reviews in Food Science and Nutrition, 56(sup1), S171-S175.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66025, N-Phenylglycine. Retrieved from [Link]

- Mugnaini, M., et al. (2000). Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors. British Journal of Pharmacology, 130(8), 1897-1903.

-

ResearchGate. (2016). Biological Function of Acetic Acid–Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats. Retrieved from [Link]

-

Semantic Scholar. (2016). Biological Function of Acetic Acid–Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats. Retrieved from [Link]

- Chen, Y., Gozzi, K., Yan, F., & Chai, Y. (2015).

- Chen, Y., Gozzi, K., Yan, F., & Chai, Y. (2015).

- Tardiolo, G., Bramanti, P., & Mazzon, E. (2018).

Sources

- 1. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]

- 3. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Evolving Legacy of N-Aryl Glycines: From Industrial Dyes to Advanced Therapeutics

An In-depth Technical Guide on the Discovery, Synthesis, and Application of N-Aryl Glycine Compounds

Introduction: A Tale of Color and Complexity

The story of N-aryl glycine compounds is a compelling narrative that mirrors the evolution of synthetic organic chemistry itself. Initially rising to prominence as a crucial intermediate in the industrial synthesis of indigo dye, this seemingly simple scaffold has proven to be a versatile building block with far-reaching implications.[1] From the large-scale chemical vats of the late 19th century to the precision of modern drug discovery labs, N-aryl glycines have been continually reimagined and repurposed.[2][3] This guide offers a comprehensive exploration of their journey, delving into the foundational discoveries, the refinement of synthetic methodologies, and their expanding role in medicinal chemistry, polymer science, and beyond. For researchers and drug development professionals, understanding the history and synthetic versatility of this core structure is key to unlocking its future potential.

Part 1: The Historical Imperative - The Quest for Synthetic Indigo

The initial impetus for the large-scale synthesis of an N-aryl glycine was inextricably linked to the textile industry's insatiable demand for indigo, a vibrant blue dye historically extracted from plants.[4] The quest for a synthetic alternative was a major economic and scientific challenge of the 19th century.

Heumann's Breakthrough and the Rise of N-Phenylglycine

In 1890, Karl Heumann developed a synthetic route to indigo that, while initially inefficient, laid the groundwork for industrial production.[5][6] His first method involved the reaction of aniline with chloroacetic acid to produce N-phenylglycine.[7] This intermediate was then fused with molten alkali at extremely high temperatures (around 300°C) to induce cyclization to indoxyl, which was subsequently oxidized by air to form indigo.[8]

While this initial process suffered from low yields due to the partial decomposition of N-phenylglycine at high temperatures, it established the compound as a critical precursor.[6] A subsequent, more efficient route developed by Heumann started from anthranilic acid, which also proceeded through an N-aryl glycine derivative, N-(carboxyphenyl)glycine, and gave significantly higher yields of 70-90%.[5][8]

The Pfleger-Heumann Synthesis: A Landmark in Industrial Chemistry

The true industrial breakthrough came with the Pfleger-Heumann synthesis in 1901. This modification of the original aniline-based route was a landmark achievement. By adding sodamide (NaNH₂) to the alkali fusion mixture, Johannes Pfleger enabled the cyclization of N-phenylglycine to indoxyl to occur at a much lower temperature of about 200°C.[8] This innovation dramatically improved the efficiency and economic viability of the process, with yields reaching up to 90%.[8] This method cemented the importance of N-phenylglycine and became the dominant industrial route for synthetic indigo for many years.[5]

The synthesis of N-phenylglycine itself was refined over time. An improved method developed by BASF in 1925 involved the reaction of aniline with formaldehyde and hydrogen cyanide, followed by the saponification of the resulting nitrile, which further optimized the economics of indigo production.[2]

Part 2: The Synthetic Evolution - From Harsh Conditions to Catalytic Precision

The synthesis of the C-N bond is the cornerstone of N-aryl glycine preparation. The evolution of methods for this transformation reflects a broader trend in organic chemistry away from harsh, stoichiometric reagents towards milder, more versatile catalytic systems.

Classical Approaches: The Foundation

The Ullmann condensation, a copper-promoted reaction, represents one of the earliest methods for forming aryl-nitrogen bonds.[9] The related Goldberg reaction, a specific type of Ullmann condensation, involves the coupling of an aryl halide with an amine or amide.[10] Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C), polar solvents, and stoichiometric amounts of copper.[10] The reactivity of the aryl halide was also a limiting factor, with electron-withdrawing groups often required to achieve reasonable yields.[11]

The general mechanism involves the in-situ formation of a copper(I) species that undergoes oxidative addition to the aryl halide, followed by reaction with the amine and subsequent reductive elimination to form the C-N bond.

Caption: Generalized mechanism of the Ullmann-type C-N bond formation.

A representative classical protocol for the synthesis of N-phenylglycine is as follows:

Experimental Protocol: Classical Synthesis of N-Phenylglycine

-

Neutralization: In a round-bottom flask, dissolve 19 g of chloroacetic acid in 100 mL of 2 N sodium hydroxide solution in the cold to neutralize the acid.[7]

-

Addition of Aniline: Add 18.6 g of aniline to the solution.[7]

-

Reflux: Boil the mixture under a reflux condenser until the aniline has completely reacted and dissolved.[7]

-

Crystallization: Upon cooling, the N-phenylglycine will separate as an oil, which should crystallize upon rubbing with a glass rod.[7]

-

Isolation: Cool the mixture in an ice bath for a period to ensure complete crystallization. Collect the solid product by vacuum filtration and wash with a small amount of ice-cold water.[7]

-

Drying: Dry the product. The expected yield is approximately 22-24 g.[7]

This method, while historically significant, is often limited by its harsh conditions and substrate scope.

The Modern Era: Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of N-aryl compounds, including N-aryl glycines.

First reported in the mid-1990s, the Buchwald-Hartwig amination has become the preeminent method for the formation of C(sp²)-N bonds.[10][12] This reaction utilizes a palladium catalyst, typically in combination with a bulky, electron-rich phosphine ligand, to couple aryl halides or triflates with amines under relatively mild conditions.[13] The choice of ligand is critical to the success of the reaction, with different generations of ligands developed to expand the substrate scope and improve reaction efficiency.[14]

The catalytic cycle is believed to proceed through a series of well-defined steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[10][14]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig N-Arylation of Glycine Ethyl Ester

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02 mmol), and sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Evacuate and backfill the tube with argon. Add bromobenzene (1.0 mmol), glycine ethyl ester (1.2 mmol), and anhydrous toluene (2 mL).

-

Reaction: Seal the tube and heat the reaction mixture at 80-100°C with stirring for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the N-phenylglycine ethyl ester.

Multicomponent Strategies: The Petasis Reaction

The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that allows for the one-pot synthesis of substituted amines, including N-aryl glycines.[15][16] This reaction typically involves the condensation of an amine, a carbonyl compound (such as glyoxylic acid), and an organoboronic acid.[17][18]

A key advantage of the Petasis reaction is its operational simplicity and the ability to generate molecular complexity from readily available starting materials in a single step.[15] The reaction often proceeds without a catalyst, driven by the formation of a reactive iminium ion and a tetracoordinate boronate intermediate.[19]

Sources

- 1. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates | Semantic Scholar [semanticscholar.org]

- 2. Textile Insight: Production of Synthetic Indigo [textileinsight.blogspot.com]

- 3. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 6️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]

- 6. mkscienceset.com [mkscienceset.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scribd.com [scribd.com]

- 19. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermogravimetric Analysis of N-acetyl-N-phenylglycine

Introduction

N-acetyl-N-phenylglycine is an amino acid derivative with applications in biochemical research and as an intermediate in pharmaceutical synthesis.[1] For active pharmaceutical ingredients (APIs) and related compounds, a thorough understanding of thermal stability is not merely an academic exercise; it is a critical quality attribute that dictates storage conditions, processing parameters, and ultimately, the safety and efficacy of the final drug product.[2][3]

Thermogravimetric Analysis (TGA) is an indispensable analytical technique in the pharmaceutical industry for evaluating the thermal properties of materials.[4] It provides precise measurements of mass changes as a function of temperature in a controlled atmosphere.[3] This guide offers a comprehensive, in-depth exploration of the thermogravimetric analysis of N-acetyl-N-phenylglycine, presenting a field-proven protocol, interpretation of expected results, and the scientific rationale underpinning the experimental choices.

Fundamentals of Thermogravimetric Analysis (TGA)

At its core, TGA measures the change in the mass of a sample as it is heated, cooled, or held at a constant temperature.[3] This mass change is plotted against temperature or time, generating a TGA curve. The technique is exceptionally sensitive to processes involving mass loss, such as decomposition, dehydration (loss of water), or desolvation (loss of solvent), as well as mass gains from processes like oxidation.[5]

A standard TGA instrument consists of three primary components:

-

A high-precision balance: Capable of measuring minute changes in sample mass.

-

A programmable furnace: To heat the sample according to a defined temperature program.

-

A gas flow system: To maintain a controlled and consistent atmosphere (e.g., inert or oxidative) around the sample.

The resulting TGA curve provides a wealth of information, including the onset temperature of decomposition, the quantification of volatile components, and the composition of multi-component systems.[4]

Physicochemical Profile: N-acetyl-N-phenylglycine

Before commencing thermal analysis, it is essential to understand the fundamental properties of the material under investigation. A summary of key physicochemical properties for N-acetyl-N-phenylglycine is provided below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₁NO₃ | [1][6] |

| Molecular Weight | 193.20 g/mol | [6][7] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 196.0 to 200.0 °C | [7][8] |

Detailed Experimental Protocol for TGA

The following protocol is a self-validating system designed to ensure the generation of accurate and reproducible data for the thermal decomposition of N-acetyl-N-phenylglycine.

1. Instrumentation and Calibration

-

Instrument: A calibrated simultaneous thermal analyzer (TGA/DSC) is recommended.

-

Crucibles: Alumina (Al₂O₃) or platinum (Pt) crucibles (e.g., 70-150 µL) are suitable. Alumina is often preferred for its inertness and high-temperature stability.

-

Calibration: Ensure temperature and mass calibrations are performed according to the instrument manufacturer's guidelines using certified reference materials.

2. Sample Preparation

-

Purity: Use a high-purity sample of N-acetyl-N-phenylglycine (>98.0%).[7]

-

Sample Mass: Accurately weigh 5–10 mg of the sample directly into the TGA crucible.

-

Causality: This mass range is optimal for ensuring uniform heat distribution throughout the sample, preventing thermal gradients that could obscure subtle decomposition events. It also ensures that any mass loss is significant enough for accurate detection by the balance.

-

3. TGA Method Parameters

-

Atmosphere: High-purity nitrogen (N₂) at a flow rate of 50 mL/min.

-

Causality: An inert atmosphere is critical for studying the intrinsic thermal stability of the compound. It prevents oxidative decomposition, which is a different chemical process and would complicate the interpretation of the material's inherent thermal degradation pathway.[5]

-

-

Temperature Program:

-

Isothermal: Hold at 30 °C for 5 minutes. (Ensures thermal equilibrium before heating).

-

Ramp: Heat from 30 °C to 600 °C at a rate of 10 °C/min.

-

Causality: A heating rate of 10 °C/min provides an excellent balance between analytical throughput and the resolution of thermal events. Slower rates can offer better separation of closely occurring events, while faster rates can shift decomposition to higher temperatures.

-

-

Final Isothermal: Hold at 600 °C for 5 minutes. (Ensures all decomposition is complete).

-

-

Data Acquisition: Record mass, time, and temperature continuously throughout the experiment.

4. Post-Analysis

-

Run a blank experiment using an empty crucible with the same method parameters.

-

Subtract the blank curve from the sample curve to correct for any instrumental drift or buoyancy effects.

Experimental Workflow Diagram

Sources

- 1. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]

- 2. How to Meet TGA GMP Requirements for API Manufacturing – Pharma GMP [pharmagmp.in]

- 3. veeprho.com [veeprho.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. improvedpharma.com [improvedpharma.com]

- 6. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Acetyl-DL-2-phenylglycine | 15962-46-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. labsolu.ca [labsolu.ca]

A Prospective Analysis of N-acetyl-N-phenylglycine: Potential Therapeutic Applications for the Next Generation of Modulators in Inflammation and Metabolic Disease

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Executive Summary

While direct therapeutic applications of N-acetyl-N-phenylglycine remain a nascent field of investigation, a comprehensive analysis of its constituent moieties and the burgeoning research into N-phenylglycine derivatives suggest a promising future for this compound. This technical guide provides a prospective analysis of N-acetyl-N-phenylglycine, postulating its potential therapeutic applications based on the established biological activities of closely related molecules. We delve into the mechanistic rationale for its potential efficacy as a selective β3-adrenoceptor agonist for metabolic and urinary disorders, and as a novel anti-inflammatory agent. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a scientifically grounded framework to guide future preclinical and clinical investigations into this promising, yet under-explored, molecule.

Introduction: The Rationale for Investigating N-acetyl-N-phenylglycine

The landscape of modern drug discovery is characterized by the pursuit of molecules with enhanced specificity, improved pharmacokinetic profiles, and novel mechanisms of action. N-acetyl-N-phenylglycine, a derivative of the non-proteinogenic amino acid N-phenylglycine, sits at the intersection of several promising avenues of therapeutic development. N-phenylglycine and its derivatives are recognized as crucial intermediates in the synthesis of a variety of therapeutic agents, including antiviral and anti-inflammatory drugs.[1] The addition of an N-acetyl group is a well-established strategy in medicinal chemistry to modulate a drug's physicochemical properties, often leading to improved bioavailability, stability, and altered target engagement.[2][3]

This guide will, therefore, explore the therapeutic potential of N-acetyl-N-phenylglycine by:

-

Establishing a Molecular Profile: Outlining its chemical properties and synthesis.

-

Postulating Therapeutic Applications: Based on the known biological activities of N-phenylglycine derivatives.

-

Providing Mechanistic Insights: Hypothesizing how N-acetylation may influence the parent molecule's interaction with biological targets.

-

Outlining a Research Roadmap: Proposing experimental protocols to validate these hypotheses.

Molecular Profile of N-acetyl-N-phenylglycine

A thorough understanding of the physicochemical properties of N-acetyl-N-phenylglycine is fundamental to appreciating its potential as a therapeutic agent.

Chemical Structure and Properties

N-acetyl-N-phenylglycine is an organic compound classified as an amino acid derivative.[4] It is characterized by a phenyl group and an acetyl group attached to the nitrogen atom of glycine.[4] This compound is typically a white to off-white crystalline solid with solubility in water and organic solvents, making it adaptable for various biochemical and pharmaceutical applications.[4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | [5] |

| Molecular Weight | 193.20 g/mol | [5] |

| CAS Number | 579-98-6 | [5] |

| IUPAC Name | 2-(N-acetylanilino)acetic acid | [5] |

Synthesis of N-acetyl-N-phenylglycine

The synthesis of N-acetyl-N-phenylglycine can be achieved through various established organic chemistry methodologies. A common approach involves the acetylation of N-phenylglycine.

Protocol for Synthesis:

-

Reaction Setup: Dissolve N-phenylglycine in a suitable solvent, such as chloroform.

-

Coupling Agent: Introduce a coupling agent like dicyclohexylcarbodiimide with ice cooling to activate the carboxyl group.

-

Acetylation: Add acetic anhydride or acetyl chloride as the acetylating agent.

-

Reaction Progression: Allow the reaction to proceed, typically starting at a low temperature and gradually returning to room temperature.

-

Purification: The resulting product can be purified through filtration and extraction techniques to yield N-acetyl-N-phenylglycine.

A detailed, generalized workflow for the synthesis is depicted in the diagram below.

Caption: Generalized workflow for the synthesis of N-acetyl-N-phenylglycine.

Potential Therapeutic Application 1: Selective β3-Adrenoceptor Agonism

A compelling area of investigation for N-acetyl-N-phenylglycine is its potential as a selective β3-adrenoceptor agonist.

The Role of β3-Adrenoceptors in Health and Disease

The β3-adrenoceptor, a member of the G-protein coupled receptor superfamily, is predominantly expressed in adipose tissue and the urinary bladder.[6] Its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade has significant physiological effects:

-

In Adipose Tissue: Promotes lipolysis and thermogenesis, making it an attractive target for the treatment of obesity and metabolic syndrome.[7]

-

In the Urinary Bladder: Induces detrusor muscle relaxation, offering a therapeutic strategy for overactive bladder (OAB).[8]

Evidence from N-phenylglycine Derivatives

Recent research has identified a series of N-phenylglycine derivatives as potent and selective β3-adrenoceptor agonists.[9][10] These compounds have demonstrated significant relaxation of ferret detrusor muscle and, in animal models, have been shown to reduce urinary bladder pressure without adverse cardiovascular effects.[9] This suggests that the N-phenylglycine scaffold is a promising starting point for the design of novel β3-adrenoceptor agonists.

The Hypothesized Role of N-acetylation

The introduction of an N-acetyl group to the N-phenylglycine core could offer several advantages:

-

Enhanced Receptor Binding: The acetyl group may provide additional contact points within the β3-adrenoceptor binding pocket, potentially increasing affinity and selectivity.

-

Improved Pharmacokinetics: N-acetylation can increase the lipophilicity of a molecule, potentially enhancing its absorption and tissue distribution.[3] This could lead to improved oral bioavailability and a more favorable dosing regimen.

Caption: Proposed signaling pathway for N-acetyl-N-phenylglycine as a β3-adrenoceptor agonist.

Potential Therapeutic Application 2: Anti-inflammatory Activity

Another promising avenue for N-acetyl-N-phenylglycine is in the treatment of inflammatory disorders.

The Need for Novel Anti-inflammatory Agents

Chronic inflammation is a key pathological feature of a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, while effective, are often associated with significant side effects, highlighting the need for new therapeutic options.

Evidence from N-phenylglycine Derivatives

Several studies have reported the synthesis and anti-inflammatory activity of N-phenylglycine derivatives.[3][11] These compounds have shown the ability to inhibit edema in animal models of inflammation.[3] The proposed mechanisms of action for some of these derivatives include the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), through the modulation of signaling pathways like the p38 mitogen-activated protein kinase (MAPK) pathway.[11] The glycine moiety itself is known to have immunomodulatory and anti-inflammatory properties, potentially acting on inflammatory cells like macrophages through a glycine-gated chloride channel.[1]

The Hypothesized Role of N-acetylation

N-acetylation could potentiate the anti-inflammatory effects of N-phenylglycine through several mechanisms:

-

Increased Cellular Permeability: The enhanced lipophilicity conferred by the acetyl group may facilitate the entry of the compound into inflammatory cells, allowing it to reach its intracellular targets more effectively.

-

Modulation of Enzyme Activity: The acetyl group could influence the binding of the molecule to key inflammatory enzymes or transcription factors, potentially leading to a more potent inhibition of pro-inflammatory signaling.

-

Enhanced Stability: N-acetylation can protect the amino group from metabolic degradation, potentially prolonging the compound's anti-inflammatory effects in vivo.[12]

Proposed Experimental Protocols for Validation

To validate the hypothesized therapeutic applications of N-acetyl-N-phenylglycine, a systematic, multi-tiered experimental approach is required.

In Vitro Characterization

Objective: To determine the affinity and functional activity of N-acetyl-N-phenylglycine at the human β3-adrenoceptor and to assess its anti-inflammatory properties in relevant cell-based assays.

Protocol 1: β3-Adrenoceptor Binding and Functional Assays

-

Radioligand Binding Assay:

-

Utilize cell membranes expressing the human β3-adrenoceptor.

-

Perform competitive binding assays with a known radiolabeled β3-adrenoceptor antagonist (e.g., [³H]-SR59230A) and increasing concentrations of N-acetyl-N-phenylglycine.

-

Determine the inhibition constant (Ki) to quantify the binding affinity.

-

-

cAMP Accumulation Assay:

-

Use whole cells expressing the human β3-adrenoceptor.

-

Stimulate the cells with increasing concentrations of N-acetyl-N-phenylglycine.

-

Measure the intracellular accumulation of cAMP using a commercially available ELISA or HTRF assay kit.

-

Determine the EC50 and Emax values to assess the compound's potency and efficacy as an agonist.

-

Protocol 2: Anti-inflammatory Cellular Assays

-

LPS-stimulated Macrophage Assay:

-

Culture a macrophage cell line (e.g., RAW 264.7).

-

Pre-treat the cells with various concentrations of N-acetyl-N-phenylglycine for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant by ELISA.

-

-

p38 MAPK Activation Assay:

-

Following the protocol above, lyse the cells after LPS stimulation.

-

Determine the levels of phosphorylated p38 MAPK by Western blotting or a specific ELISA to assess the inhibitory effect of N-acetyl-N-phenylglycine on this key inflammatory signaling pathway.

-

In Vivo Preclinical Studies

Objective: To evaluate the efficacy of N-acetyl-N-phenylglycine in animal models of overactive bladder and inflammation.

Protocol 3: Rat Model of Overactive Bladder

-

Animal Model: Utilize a validated rat model of OAB, such as one induced by cyclophosphamide.

-

Drug Administration: Administer N-acetyl-N-phenylglycine orally at various doses.

-

Cystometry: Perform cystometric analysis to measure bladder capacity, voiding frequency, and non-voiding contractions.

-

Data Analysis: Compare the urodynamic parameters in the treated group to a vehicle-treated control group to determine the efficacy of the compound in improving bladder function.

Protocol 4: Carrageenan-induced Paw Edema Model

-

Animal Model: Use a standard model of acute inflammation induced by injecting carrageenan into the paw of a rat or mouse.

-

Drug Administration: Administer N-acetyl-N-phenylglycine orally at various doses prior to carrageenan injection.

-

Edema Measurement: Measure the volume of the paw at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to a vehicle-treated control group to assess the anti-inflammatory activity.

Safety and Toxicological Considerations

While no specific toxicological data for N-acetyl-N-phenylglycine is currently available, preliminary insights can be drawn from related compounds. N-phenylglycine is not classified as acutely toxic.[13] Studies on N-acetylglycine have shown no evidence of genotoxicity or acute toxicity in animal models.[14] However, a comprehensive toxicological evaluation of N-acetyl-N-phenylglycine will be a critical step in its development as a therapeutic agent. This should include acute and repeated-dose toxicity studies, as well as genotoxicity and safety pharmacology assessments.

Conclusion and Future Directions

N-acetyl-N-phenylglycine represents a molecule of significant, yet largely untapped, therapeutic potential. Based on the robust evidence from its parent compound and its derivatives, there is a strong scientific rationale to investigate its utility as a selective β3-adrenoceptor agonist and as a novel anti-inflammatory agent. The N-acetylation offers a promising avenue to enhance the pharmacokinetic and pharmacodynamic properties of the N-phenylglycine scaffold.

The experimental roadmap outlined in this guide provides a clear path for the systematic evaluation of N-acetyl-N-phenylglycine. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the N-acetyl-N-phenylglycine structure for enhanced potency and selectivity.

-

Pharmacokinetic Profiling: To fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Elucidation of Detailed Mechanisms of Action: To identify the precise molecular interactions and signaling pathways modulated by N-acetyl-N-phenylglycine.

The exploration of N-acetyl-N-phenylglycine holds the promise of delivering a new class of therapeutics for a range of metabolic, urinary, and inflammatory disorders. This technical guide serves as a catalyst for initiating and guiding these exciting and potentially fruitful investigations.

References

- Tanaka, N., Tamai, T., Mukaiyama, H., Hirabayashi, A., Muranaka, H., Akahane, S., Miyata, H., & Akahane, M. (2001). Discovery of Novel N-phenylglycine Derivatives as Potent and Selective beta(3)-adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence. Journal of Medicinal Chemistry, 44(9), 1436–1445.

- Tanaka, N., Tamai, T., Mukaiyama, H., Hirabayashi, A., Muranaka, H., Akahane, S., Miyata, H., & Akahane, M. (2001). Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence. Journal of Medicinal Chemistry, 44(9), 1436-1445.

- Yamamoto, T., Moroe, K., & Kitagawa, T. (2001). Enhancement of the oral bioavailability of phenytoin by N-acetylation and absorptive characteristics. Journal of Pharmacy and Pharmacology, 53(1), 39-46.

- Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nassag, M. A. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(6), 572–581.

- Fruttero, R., Lazzarato, L., Bertinaria, M., & Gasco, A. (2012). Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. Bioorganic & Medicinal Chemistry, 20(1), 329-338.

-

PubChem. (n.d.). Glycine, N-acetyl-N-phenyl-. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

- Lynch, B. S., & Kennepohl, E. (2010). Toxicology studies with N-acetylglycine. Food and Chemical Toxicology, 48(10), 2858–2864.

- Zhong, W., Sa, R., & Li, L. (2000). Glycine: a new anti-inflammatory immunonutrient. Surgical Infections, 1(3), 215-223.

-

PubChem. (n.d.). N-acetyl-L-alpha-phenylglycine. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

- Andersson, K.-E., & Gratzke, C. (2017). On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder. International Neurourology Journal, 21(1), 1-5.

- Sarchielli, P., Di Filippo, M., Nardi, K., & Calabresi, P. (2007). Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices. Neuropharmacology, 52(3), 70-83.

-

PubChem. (n.d.). N-acetyl-DL-phenylglycine. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

- The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. (n.d.). [Source of the article, if available].

- Andersson, K.-E. (2017). On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder. International Neurourology Journal, 21(1), 1-5.

-

Nilsson, R. (2015, September 18). N-acetylated amino acids. Nilsson Lab. [Link]

-

PubChem. (n.d.). N-acetyl-L-alpha-phenylglycine. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

- Google Patents. (n.d.). US20200360327A1 - Use of n-acetylcysteine to treat central nervous system disorders.

- Google Patents. (n.d.). WO2021232041A1 - N-acetylcysteine and glycine for treatment of covid-19 and post covid-19 symptoms.

- Gautam, R., & Jachak, S. M. (2009). Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. Inflammation & Allergy - Drug Targets, 8(3), 227-236.

- Li, Q., et al. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 19(12), e202200957.

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Phenylglycine. Retrieved December 30, 2025, from [Link]

- Gauthier, C., et al. (2009). Beta-3 Receptor Agonists. [Source of the article, if available].

- Pupo, A. S., & Bernabeu, C. (2018). Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). Frontiers in Pharmacology, 9, 1057.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of protein acetylation in carcinogenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]

- 5. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]